methyl 2-(3-bromopropyl)benzoate
Description
Methyl 2-(3-bromopropyl)benzoate (C₁₁H₁₃BrO₂) is an aromatic ester featuring a benzoate backbone substituted at the ortho position with a 3-bromopropyl chain. Its molecular structure (SMILES: COC(=O)C1=CC=CC=C1CCCBr) includes a bromine atom on the propyl side chain, which serves as a reactive site for nucleophilic substitution or cross-coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . The bromine atom’s role as a leaving group enhances its utility in constructing complex molecular architectures through alkylation or arylation pathways.
Properties
CAS No. |
165803-48-5 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromopropyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(3-bromopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromopropyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 2-(3-bromopropyl)benzyl alcohol.
Oxidation: Formation of 2-(3-bromopropyl)benzoic acid and other oxidized derivatives
Scientific Research Applications
Methyl 2-(3-bromopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromopropyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the bromopropyl group acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different products. The benzoate moiety can participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Methyl p-(3-N,N-Dimethylaminopropyl)benzoate
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
- Structure: Contains a 4-bromophenyl-quinoline-piperazine moiety linked to the benzoate.
- The bromine here is part of an aromatic system, limiting its reactivity compared to the aliphatic bromine in this compound .
Bensulfuron-Methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : A benzamide derivative with an N,O-bidentate directing group.
- Applications : Used in metal-catalyzed C–H functionalization reactions. Unlike this compound, this compound leverages coordination chemistry rather than halogen-mediated reactivity .
Comparative Data Table
Q & A
Q. What are the optimal conditions for synthesizing methyl 2-(3-bromopropyl)benzoate, and how can yield be maximized?
Methodological Answer: Synthesis typically involves esterification of 2-(3-bromopropyl)benzoic acid with methanol under acidic catalysis. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Use concentrated sulfuric acid (0.5–1.0 eq.) or p-toluenesulfonic acid for milder conditions .
- Solvent : Toluene or dichloromethane enhances solubility of intermediates.
- Workup : Neutralize excess acid with NaHCO₃, followed by extraction and column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate the product. Yield optimization requires careful control of stoichiometry and exclusion of moisture .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies protons on the benzoate ring (δ 7.5–8.1 ppm) and bromopropyl chain (δ 3.4–3.6 ppm for CH₂Br). ¹³C NMR confirms ester carbonyl (δ 167–170 ppm) and brominated carbon (δ 30–35 ppm) .
- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .
Q. How does the bromopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The 3-bromopropyl moiety undergoes SN2 reactions due to its primary alkyl bromide structure. Reactivity is enhanced by:
- Leaving Group Ability : Bromine’s polarizability facilitates displacement by nucleophiles (e.g., amines, thiols) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states.
- Temperature : Reactions proceed efficiently at 25–50°C. For example, substitution with NaN₃ in DMF yields the azide derivative, a precursor for click chemistry .
Advanced Research Questions
Q. How can mechanistic studies distinguish between SN1 and SN2 pathways in reactions involving this compound?
Methodological Answer:
- Kinetic Studies : SN2 exhibits second-order kinetics (rate dependent on [nucleophile]), while SN1 is first-order.
- Stereochemical Analysis : SN2 inverts configuration at the brominated carbon; use chiral HPLC or optical rotation to track stereochemistry .
- Solvent Isotope Effects : SN1 reactions show greater sensitivity to D₂O due to carbocation stabilization .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) compare transition state energies for each pathway .
Q. What strategies are employed to analyze contradictory data in reported synthesis yields (e.g., 50% vs. 75%)?
Methodological Answer:
- Reproducibility Checks : Verify reagent purity, moisture control, and inert atmosphere (N₂/Ar).
- Byproduct Identification : Use LC-MS to detect side reactions (e.g., ester hydrolysis or elimination products).
- Statistical Design : Apply factorial experiments to isolate variables (e.g., temperature, catalyst loading) .
- Cross-Validation : Compare methods from independent studies (e.g., vs. 12) to identify protocol-specific bottlenecks .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., hydrolases) or receptors. The bromopropyl group may occupy hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Corrogate electronic properties (HOMO/LUMO energies) with bioactivity data from analogs .
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for reactions releasing HBr gas.
- Waste Disposal : Quench excess bromine with Na₂S₂O₃ before disposal .
- Emergency Procedures : Neutralize spills with vermiculite, not water, to avoid exothermic reactions .
Q. What role does this compound play in polymer synthesis?
Methodological Answer: The compound serves as a crosslinking agent or monomer :
- Radical Polymerization : Initiate with AIBN to incorporate bromine sites for post-polymerization modifications.
- Step-Growth Polymers : React with diols or diamines to form polyesters/polyamides with tunable Tg values .
Q. How does the compound’s reactivity compare to chloro or iodo analogs in coupling reactions?
Methodological Answer:
- Reactivity Order : Iodo > Bromo > Chloro (based on bond dissociation energies).
- Buchwald-Hartwig Amination : Bromo derivatives achieve higher yields than chloro under Pd(OAc)₂/XPhos catalysis .
- Cost-Benefit Analysis : Bromine balances reactivity and cost, making it preferable for large-scale applications .
Q. What experimental designs validate the compound’s potential as a protease inhibitor pharmacophore?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ against trypsin or chymotrypsin using fluorogenic substrates (e.g., AMC derivatives).
- SAR Studies : Synthesize analogs with varied chain lengths (e.g., 2-bromopropyl vs. 4-bromobutyl) to map steric effects .
- Crystallography : Resolve X-ray structures of inhibitor-enzyme complexes to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
